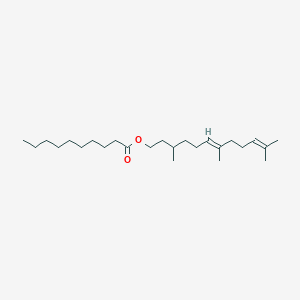

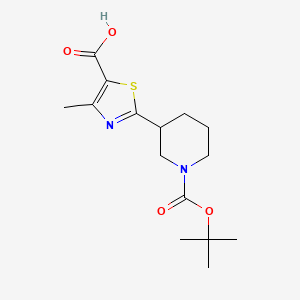

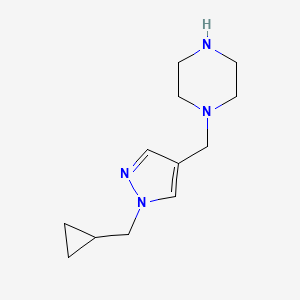

![molecular formula C11H15N5 B1473016 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine CAS No. 1565916-88-2](/img/structure/B1473016.png)

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

Descripción general

Descripción

The compound “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular structure of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” can be found in various databases . The InChI code for this compound is1S/C10H13N5.2ClH/c1-7-4-9-10 (14-5-8 (11)6-14)12-2-3-15 (9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H . Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” can be found in various databases . The molecular weight of this compound is 231.297 Da .Aplicaciones Científicas De Investigación

Anticancer Research

Compounds with a pyrazolo[1,5-a]pyrazine structure have been studied for their potential in anticancer therapy . They have been synthesized and screened for their ability to inhibit cancer cell growth .

Photobleaching Performance

These compounds have also been evaluated for their photobleaching performance , which is crucial in fluorescence microscopy and other imaging techniques. Their stability under continuous light exposure makes them candidates for use as commercial probes .

Inhibitory Activity

Another application is in the discovery of compounds with significant inhibitory activity against certain targets, which could lead to the development of new drugs. For example, some pyrazolo[1,5-a]pyrimidines have shown promising results compared to control drugs in studies .

Material Characterization

The structural characterization of these compounds, such as through X-ray powder diffraction , is essential for understanding their properties and potential applications in various fields .

Chemical Synthesis

There is also research into the synthesis of derivatives of methylpyrazolo[1,5-a]pyrazine compounds, which can lead to the development of new chemical entities with various applications .

Propiedades

IUPAC Name |

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-8-6-10-11(13-3-5-16(10)14-8)15-4-2-9(12)7-15/h3,5-6,9H,2,4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGQCASBMGSCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

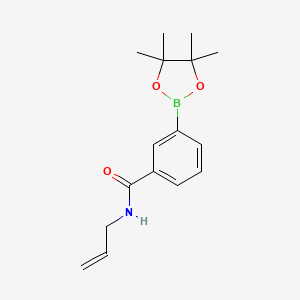

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)

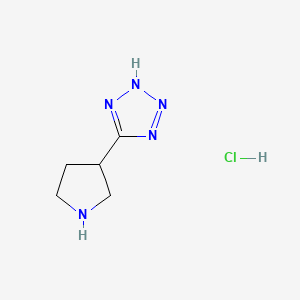

![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)

![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)

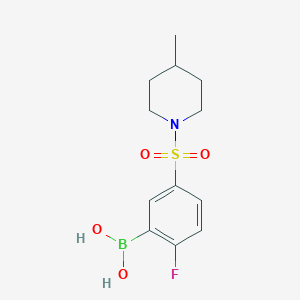

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)